molecular formula C14H21FN4O3S B2419618 1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one CAS No. 1421458-72-1

1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one

Cat. No.: B2419618
CAS No.: 1421458-72-1
M. Wt: 344.41
InChI Key: JXGXEQFESLKCQT-UHFFFAOYSA-N
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Description

1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one is a complex organic compound with a molecular formula of C15H22FN3O3S It is known for its unique structural features, which include a fluorophenyl group and an oxoimidazolidine ring

Properties

IUPAC Name

1-[1-(dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxoimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3S/c1-18(2)23(21,22)17-10-13(19-7-6-16-14(19)20)9-11-4-3-5-12(15)8-11/h3-5,8,13,17H,6-7,9-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGXEQFESLKCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through a halogenation reaction.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with a suitable amine to form the desired amine intermediate.

    Cyclization: The amine intermediate undergoes cyclization to form the oxoimidazolidine ring.

    Dimethylsulfamoylation: Finally, the compound is subjected to dimethylsulfamoylation to introduce the dimethylsulfamoylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. It may interact with enzymes or other molecular targets, providing insights into biochemical pathways and enzyme interactions.

Medicine

The compound's therapeutic properties are being explored, particularly in:

  • Anti-inflammatory Activities : Research indicates potential applications in treating inflammatory conditions.
  • Anticancer Activities : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Industry Applications

In industrial contexts, this compound may be utilized in developing advanced materials or chemical processes. Its unique chemical properties can enhance the performance of materials used in various applications.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anti-Cancer Research : A study demonstrated that derivatives of imidazolidinones exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that structural modifications can enhance therapeutic efficacy.
  • Enzyme Interaction Studies : Research into enzyme interactions has shown that compounds similar to this compound can serve as effective inhibitors or modulators, providing insights into their biochemical roles.

Mechanism of Action

The mechanism of action of 1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Dimethylsulfamoylamino)-3-(3-chlorophenyl)propan-2-yl]-2-oxoimidazolidine
  • 1-[1-(Dimethylsulfamoylamino)-3-(3-bromophenyl)propan-2-yl]-2-oxoimidazolidine
  • 1-[1-(Dimethylsulfamoylamino)-3-(3-methylphenyl)propan-2-yl]-2-oxoimidazolidine

Uniqueness

1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its analogs with different substituents.

Biological Activity

The compound 1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

This compound features a complex structure that includes an imidazolidinone core, which is known for its diverse biological properties. The presence of the dimethylsulfamoyl group enhances its interaction with biological targets, potentially improving its therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the imidazolidin-2-one moiety have led to the development of potent antimitotic agents that disrupt microtubule dynamics by interacting with the colchicine-binding site .
  • Targeting Specific Pathways : Research indicates that compounds with similar structures can inhibit Wnt/β-catenin signaling pathways, which are crucial in cancer progression. For example, a related sulfonamide demonstrated significant inhibition of β-catenin-dependent transcription, showcasing its potential as an anticancer therapeutic .

Biological Activity Data

The following table summarizes key findings from studies involving compounds related to this compound:

Study ReferenceCell Line(s)IC50 (µM)Mechanism of ActionNotes
HT-1080, MCF70.066 - 6Microtubule disruptionPotent antiproliferative activity
SW480, HCT1160.12 - 2β-Catenin inhibitionSuperior to standard therapies
VariousNot specifiedα1D Adrenergic receptor antagonismPotential for treating urological diseases

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Activity : In a study evaluating a series of imidazolidinone derivatives, those bearing specific modifications exhibited significant antiproliferative activity across multiple cancer cell lines. The most effective compounds arrested the cell cycle at the G2/M phase and were effective against drug-resistant strains .
  • Wnt Pathway Inhibition : A novel sulfonamide was synthesized that inhibited β-catenin-dependent transcription effectively in colorectal cancer models. This compound showed promising results in reducing tumor growth in xenograft models .
  • Urological Applications : Compounds similar to this compound have been investigated for their α1D adrenergic receptor antagonistic properties, indicating potential applications in treating lower urinary tract symptoms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with amines (e.g., 3-fluorophenylpropane derivatives) and isocyanates, followed by cyclization to form the imidazolidinone core. Dimethylsulfamoyl incorporation typically involves nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Optimization : Use triethylamine as a base in polar aprotic solvents (e.g., DMF) at reflux temperatures (~100–120°C) to enhance reaction efficiency .
  • Purification : Employ recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to isolate the target compound from by-products .
    • Data Table :
Starting MaterialsReaction ConditionsYield (%)Purity MethodReference
3-FluorophenylamineDMF, 120°C, 5 h65Column (EtOAc)
Imidazolidinone precursorTHF, RT, 24 h78Recrystallization

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl, dimethylsulfamoyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing for structural validation .
    • Advanced Tip : Cross-reference spectral data with computational predictions (e.g., DFT-based 1^1H NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate the compound’s biological activity?

  • Methodology :

  • In vitro assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) with dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) .
  • Experimental Design : Implement randomized block designs with split plots to account for variables like incubation time and solvent effects .
  • Data Validation : Replicate experiments across independent labs to minimize batch-to-batch variability .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and nonlinear optical (NLO) properties .
  • Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., kinases) using docking software (AutoDock Vina) .
    • Key Finding : The fluorophenyl group enhances electron-withdrawing effects, increasing electrophilic reactivity at the imidazolidinone carbonyl group .

Q. How can contradictions in reported biological activities be resolved?

  • Methodology :

  • Meta-analysis : Compare studies for variables like assay type (e.g., MIC vs. IC50_{50}), cell viability protocols, and solvent systems (DMSO vs. aqueous buffers) .
  • Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited cells) to isolate target pathways and reduce off-target noise .

Q. What environmental impact assessments are relevant for this compound?

  • Methodology :

  • Biodegradation Studies : Monitor hydrolysis rates under varying pH (4–10) and UV exposure to predict persistence .
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC50_{50}) and bioaccumulation potential .

Contradictions and Solutions

  • Synthesis Yield Discrepancies :

    • Issue : Yields vary from 65% to 78% depending on solvent choice (DMF vs. THF) .
    • Resolution : Optimize solvent polarity and reaction time using design-of-experiment (DoE) frameworks .
  • Biological Activity Variability :

    • Issue : Anticancer IC50_{50} ranges from 10 µM (breast cancer) to >100 µM (lung cancer) .
    • Resolution : Standardize cell culture conditions (e.g., serum concentration, passage number) and validate via orthogonal assays (e.g., apoptosis markers) .

Key Research Gaps

  • Structural Modifications : Explore replacing the dimethylsulfamoyl group with trifluoromethyl or thiadiazole moieties to enhance bioactivity .
  • In Vivo Pharmacokinetics : Conduct ADME studies in rodent models to assess oral bioavailability and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.